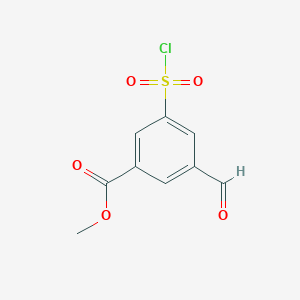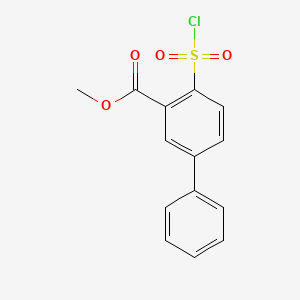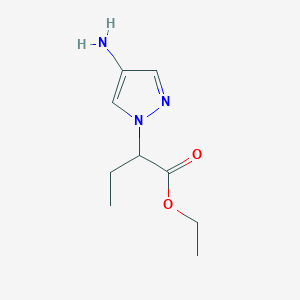
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H15N3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound features a pyrazole ring substituted with an amino group and an ethyl ester group, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
The synthesis of Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and specific solvents, to enhance yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles.
Applications De Recherche Scientifique
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-amino-1h-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(4-amino-1h-pyrazol-1-yl)propanoate: Similar in structure but with a different alkyl chain length, affecting its physical and chemical properties.
Mthis compound: The methyl ester variant, which may exhibit different reactivity and biological activity.
Ethyl 2-(4-nitro-1h-pyrazol-1-yl)butanoate: . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
ethyl 2-(4-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4,10H2,1-2H3 |
Clé InChI |
OTDPNMKMRAEZQE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OCC)N1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)
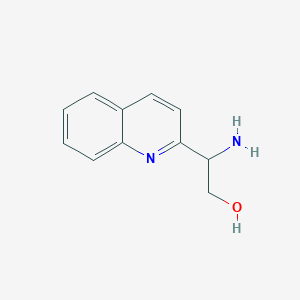

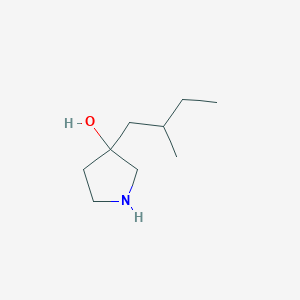
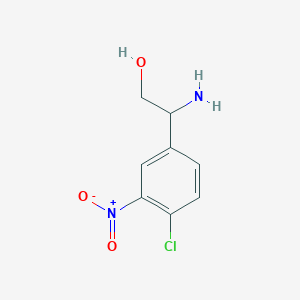
![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
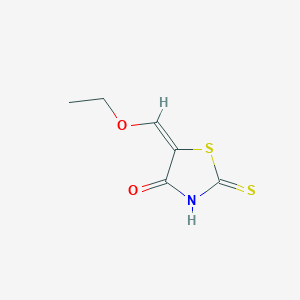
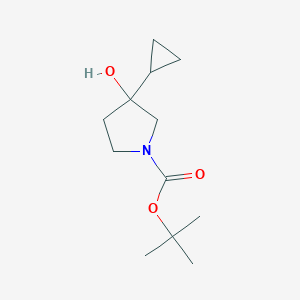
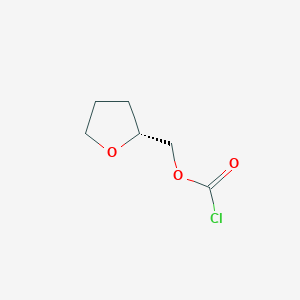
amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
